(4-cyclopropylphenyl)hydrazine hydrochloride
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Overview
Description
(4-Cyclopropylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of hydrazine, where the hydrazine group is bonded to a 4-cyclopropylphenyl group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-cyclopropylphenyl)hydrazine hydrochloride typically involves the following steps:
Diazotization Reaction: The starting material, 4-cyclopropylaniline, undergoes a diazotization reaction. This involves treating the aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Reduction Reaction: The diazonium salt is then reduced using a reducing agent such as sodium sulfite or ammonium sulfite to form the hydrazine derivative.
Salification: The hydrazine derivative is then treated with hydrochloric acid to form the hydrochloride salt of (4-cyclopropylphenyl)hydrazine
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Cyclopropylphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes or other oxidized derivatives.
Reduction: It can be further reduced to form simpler amines.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Azobenzenes or nitroso compounds.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups replacing the hydrazine group.
Scientific Research Applications
(4-Cyclopropylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-cyclopropylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles. In biological systems, it may interact with enzymes or other proteins, potentially affecting their function and leading to various biological effects .
Comparison with Similar Compounds
- 4-Chlorophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 4-Methylphenylhydrazine hydrochloride
Comparison: (4-Cyclopropylphenyl)hydrazine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts different steric and electronic properties compared to other phenylhydrazine derivatives. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
1959556-17-2 |
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Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(4-cyclopropylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-11-9-5-3-8(4-6-9)7-1-2-7;/h3-7,11H,1-2,10H2;1H |
InChI Key |
LASYBUAULPKSKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)NN.Cl |
Purity |
91 |
Origin of Product |
United States |
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